molecular formula C19H14BrNO2S B2887507 N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide CAS No. 1796970-63-2

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide

Cat. No.: B2887507
CAS No.: 1796970-63-2
M. Wt: 400.29
InChI Key: IVNGYDAGOUAYKL-UHFFFAOYSA-N
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Description

N-[(5-Benzoylthiophen-2-yl)methyl]-2-bromobenzamide is a synthetic organic compound featuring a benzoylthiophene moiety linked to a bromobenzamide structure. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. In scientific research, this compound serves as a valuable scaffold in medicinal chemistry. Compounds with similar N-(thiophen-2-yl)benzamide structures have been identified as potent inhibitors of BRAF V600E kinase, a key target in oncology for cancers such as melanoma . Furthermore, analogous N-(5-(arylcarbonyl)thiophen-2-yl)amide compounds have been explored as potent inhibitors of RORγt, a target for autoimmune diseases like multiple sclerosis and rheumatoid arthritis . The bromine atom on the benzamide ring offers a reactive site for further chemical modifications via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The unique structure of this compound, combining electron-rich thiophene and benzamide groups, also makes it a candidate for investigation in materials science, particularly in the development of organic semiconductors . Researchers can leverage its synthetic versatility to develop novel molecules targeting various biological pathways or to create advanced organic materials.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2S/c20-16-9-5-4-8-15(16)19(23)21-12-14-10-11-17(24-14)18(22)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGYDAGOUAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the benzoyl group. The final step involves the bromination of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane .

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis focuses on structurally related 2-bromobenzamide derivatives, emphasizing their molecular features, physical properties, and synthetic methodologies.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties
Compound Name (CAS or ID) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents XLogP3 Reference ID
N-(Cyanomethyl)-2-bromobenzamide (9a) C₉H₇BrN₂O 239.07 126.0–128.0 Cyanomethyl -
2-Bromo-N-o-tolylbenzamide (303991-47-1) C₁₄H₁₂BrNO 290.16 - 2-Methylphenyl -
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide (307326-15-4) C₂₀H₁₃BrN₂OS 409.30 - Benzothiazole-phenyl 5.6
N-[4-(4-Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide (608491-24-3) C₂₂H₂₂BrN₃O₃S₂ 520.50 - Azepane-sulfonyl-thiazole 4.8
N-(5-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide C₁₇H₁₂BrFN₄O₂S₂ 467.34 - Thiadiazole-sulfanyl -
Key Observations:
  • Core Structure : All compounds share the 2-bromobenzamide backbone, but substituents vary widely, including thiophene, benzothiazole, thiadiazole, and aryl groups.
  • Molecular Weight : Derivatives with extended aromatic systems (e.g., 520.50 g/mol in ) have higher molecular weights, which may influence bioavailability and solubility.
Key Observations:
  • Efficiency : The multicomponent approach in achieves moderate to high yields (45–80%), making it suitable for diverse 2-bromobenzamide derivatives.
  • Selectivity: Bromination reactions (e.g., ) often produce mixtures (mono-, di-, tri-brominated), requiring chromatographic separation or recrystallization for purification.

Structural and Electronic Effects

  • Thiophene vs. Benzothiazole : Thiophene-containing analogs (e.g., ) may exhibit enhanced π-π stacking interactions due to the electron-rich sulfur ring, whereas benzothiazole derivatives (e.g., ) offer nitrogen-based hydrogen bonding sites.

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Structure

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H10_{10}BrNOS
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 31161-46-3

Physical Properties

PropertyValue
Melting Point72-74 °C
Boiling Point361.7 °C
Density1.5 g/cm³
Flash Point172.6 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32 to 64 µg/mL for these bacteria, suggesting moderate efficacy compared to standard antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported that:

  • IC50_{50} values ranged from 10 to 30 µM, indicating a dose-dependent cytotoxic effect.

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound significantly reduces inflammation in animal models of arthritis. The compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Korolev et al. (2004) assessed the antimicrobial properties of various benzamide derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to its analogs.

Study 2: Cytotoxicity in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of several thiophene derivatives on cancer cell lines. The findings highlighted that this compound was among the most potent compounds tested, with significant inhibition of cell proliferation observed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide, and what critical reaction conditions must be controlled?

  • Methodology : The synthesis typically involves multi-step reactions:

Bromination : Introduce bromine at the ortho position of benzamide via electrophilic substitution using Br₂/FeBr₃ .

Thiophene Functionalization : Couple the benzoyl group to the thiophene ring using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst .

Amide Bond Formation : React the bromobenzoyl chloride with the thiophene-methylamine intermediate under anhydrous conditions (e.g., DCM, DIPEA) .

  • Critical Controls : Maintain inert atmosphere (N₂/Ar) during coupling, monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~7.8 ppm for aromatic protons, δ ~168 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 430.98) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers assess the compound’s preliminary biological activity in academic settings?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., tyrosine kinase inhibition) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency .
  • Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and reactivity .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to accelerate reaction rates .
  • Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., 1.2:1 benzoyl chloride:amine ratio) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Structural Reanalysis : Verify compound identity via X-ray crystallography (e.g., SHELXL refinement ) or 2D-NMR (COSY, HSQC) .
  • Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) and replicate under controlled conditions .
  • SAR Exploration : Synthesize analogs (e.g., replacing benzoyl with acetyl) to isolate functional group contributions .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

Core Modifications : Replace thiophene with furan or pyridine rings to assess heterocycle impact .

Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups at the benzamide para position .

Bioisosteric Replacement : Swap bromine with chlorine or iodine to study halogen effects on binding affinity .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted target interactions (e.g., kinase active sites) .

Q. How can researchers evaluate the compound’s interaction with biological targets at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., topoisomerase II) .
  • Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to resolve binding modes .

Q. What computational methods are recommended for predicting physicochemical properties and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate stability in lipid bilayers (GROMACS) to assess membrane permeability .
  • Toxicity Profiling : Apply ProTox-II for in silico toxicity screening (e.g., hepatotoxicity, mutagenicity) .

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